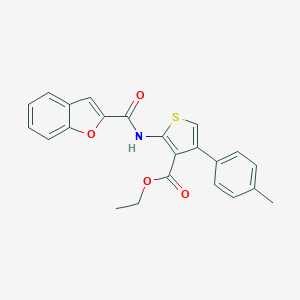![molecular formula C24H20N4O3S2 B381036 Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate CAS No. 315691-92-0](/img/structure/B381036.png)
Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various methods have been developed over the years, including the use of different nitrogen sources .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known for their reactivity and versatility in chemical reactions . They can participate in a variety of reactions due to the presence of multiple nitrogen atoms in their structure .Physical And Chemical Properties Analysis
Triazole compounds are characterized by their unique structure, which facilitates the formation of a variety of non-covalent bonds with biological receptors . This leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Mechanism of Action
Safety and Hazards
Future Directions
Given the therapeutic importance of triazole derivatives, there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions in this field .
properties
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-14-12-18(15(2)27(14)17-10-8-16(9-11-17)22(30)31-3)20(29)13-32-23-25-26-24-28(23)19-6-4-5-7-21(19)33-24/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDIWDRDBITCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1'-biphenyl]-4-yl-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380955.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B380956.png)
![4-(4-benzyl-1-piperidinyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380957.png)
![1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B380958.png)
![Ethyl 4-(4-fluorophenyl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B380959.png)
![1-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B380960.png)
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B380962.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B380965.png)
![Ethyl 4-(4-methylphenyl)-2-({[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380966.png)
![methyl 4-(2,5-dimethyl-3-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B380967.png)
![Diethyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380970.png)

![5-Phenyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B380973.png)
![ethyl 5-({[3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B380975.png)